6,7-Dibromoisoquinoline
Overview
Description
6,7-Dibromoisoquinoline is a heterocyclic compound with the chemical formula C9H5Br2N and a molecular weight of 286.95 g/mol . This compound is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring. The presence of bromine atoms at the 6th and 7th positions of the isoquinoline ring makes this compound particularly interesting for various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromoisoquinoline typically involves the bromination of isoquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like sulfuric acid . The reaction is carried out at low temperatures to control the addition of bromine atoms specifically at the 6th and 7th positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound . Additionally, the use of catalysts such as aluminum chloride can facilitate the bromination process .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dibromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
6,7-Dibromoisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dibromoisoquinoline involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 5-Bromoisoquinoline
- 8-Bromoisoquinoline
- 5,8-Dibromoisoquinoline
Comparison: 6,7-Dibromoisoquinoline is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to other bromoisoquinoline derivatives, this compound exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
6,7-dibromoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTFILGUWPYHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311277 | |
Record name | Isoquinoline, 6,7-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307316-84-2 | |
Record name | Isoquinoline, 6,7-dibromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1307316-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline, 6,7-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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